REACTION_CXSMILES
|
[CH2:1]([CH2:3][NH2:4])[OH:2].[C:5](O)(=[O:23])[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH3:22]>C(O)C>[OH:2][CH2:1][CH2:3][NH:4][C:5](=[O:23])[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH3:22]
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Name
|
|
Quantity
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24.4 g
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Type
|
reactant
|
Smiles
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C(O)CN
|
Name
|
|
Quantity
|
85.2 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCCCCCCCC)(=O)O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
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UNSPECIFIED
|
Setpoint
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135 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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DISTILLATION
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Details
|
The ethanol was distilled off until the pot temperature
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Type
|
CUSTOM
|
Details
|
reached 100° C., at which time 300 ml toluene
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
DISTILLATION
|
Details
|
the water was distilled off as an azeotrope
|
Type
|
CUSTOM
|
Details
|
6 ml water was recovered in the Stark & Dean trap
|
Type
|
CUSTOM
|
Details
|
Some toluene was removed
|
Type
|
WAIT
|
Details
|
After an additional 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
The title product (38.5 g) that crystallized
|
Type
|
TEMPERATURE
|
Details
|
on cooling
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |